molecular formula C18H25N3O2 B497371 N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide CAS No. 957502-66-8

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B497371
CAS No.: 957502-66-8
M. Wt: 315.4g/mol
InChI Key: TUJCEVXKMMLHKH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group, a trimethylpyrazolyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting an appropriate diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the pyrazole intermediate with an ethoxyphenyl halide or similar reagent.

    Formation of the butanamide backbone: This can be done by acylation of the intermediate with a butanoyl chloride or similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halides, nucleophiles, and electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, it might act as a catalyst or reactant in a specific reaction pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
  • N-(4-ethoxyphenyl)-3-(3,4,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

N-(4-ethoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-6-23-17-9-7-16(8-10-17)19-18(22)11-12(2)21-15(5)13(3)14(4)20-21/h7-10,12H,6,11H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJCEVXKMMLHKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)N2C(=C(C(=N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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